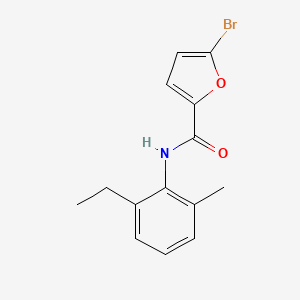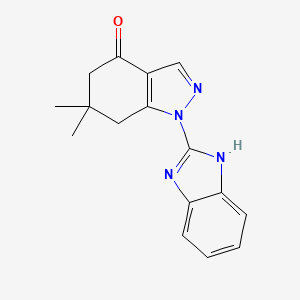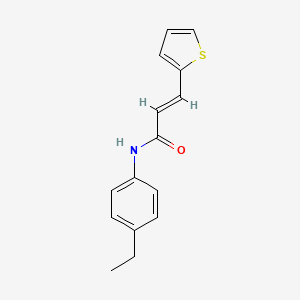
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. Its unique structure and mechanism of action have made it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and survival. 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further investigation. However, some studies have reported potential side effects, including liver toxicity and hematological toxicity. These effects are likely due to the inhibition of topoisomerase II, which is also present in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have a synergistic effect when combined with other anti-cancer agents, suggesting that it could be used in combination therapies.
One limitation of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential side effects. Finally, there is potential for the development of new cancer treatments based on the use of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents.
Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Scientific Research Applications
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be a useful tool in the development of new cancer treatments.
properties
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-8-6-9(2)18-14(17-8)20-19-10(3)11-4-5-12(15)13(16)7-11/h4-7H,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFPMACAKDXNP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)



![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

